molecular formula C11H13NO B1675710 2-(Cyclopropylamino)-1-phenylethanone CAS No. 18381-60-7

2-(Cyclopropylamino)-1-phenylethanone

Cat. No.: B1675710
CAS No.: 18381-60-7
M. Wt: 175.23 g/mol
InChI Key: BWYDQVGGIRXHDE-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-1-phenylethanone is a β-ketoamine derivative characterized by a phenyl group at the ethanone position and a cyclopropylamine substituent at the α-carbon. Its InChIKey (CZNFPPQWCGEPGX-UHFFFAOYSA-N) and synonyms (e.g., SCHEMBL3061093, AKOS008149506) are documented in chemical databases .

Properties

IUPAC Name

2-(cyclopropylamino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYDQVGGIRXHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171485
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-60-7
Record name LY 54761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 54761 involves the reaction of cyclopropylamine with 1-phenylethanone under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods to achieve high purity levels.

Industrial Production Methods

Industrial production of LY 54761 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to ensure consistent quality and yield. The compound is produced as a solid powder with a purity greater than 98%.

Chemical Reactions Analysis

Types of Reactions

LY 54761 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert LY 54761 into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of LY 54761 .

Scientific Research Applications

LY 54761 is extensively used in scientific research, particularly in the following fields:

    Chemistry: The compound is used as a model inhibitor in various chemical studies.

    Biology: It helps in understanding the role of tyrosine kinases in cellular processes.

    Medicine: LY 54761 is employed in cancer research to study its effects on tumor cells and signal transduction pathways.

    Industry: The compound is used in the development of new therapeutic agents and in drug discovery.

Mechanism of Action

LY 54761 exerts its effects by specifically targeting tyrosine kinases. These enzymes play a crucial role in the signal transduction pathways that regulate cell proliferation and survival. By inhibiting these kinases, LY 54761 disrupts the signaling pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(Cyclopropylamino)-1-phenylethanone with structurally related compounds, emphasizing substituent variations and their impacts:

Compound Name Substituent(s) Key Properties/Applications Reference
This compound Cyclopropylamino (α-C) Potential intermediate for bioactive molecules; cyclopropyl group enhances metabolic stability.
2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone Bromo, chloro, 4-Cl-phenylsulfonyl (α-C) Antifungal activity against Candida spp.; sulfonyl group increases electrophilicity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazolylsulfanyl (α-C) Intermediate for Michael/Knoevenagel reactions; sulfur moiety enables nucleophilic substitutions.
2-Chloro-1-phenylethanone Chloro (α-C) Precursor for pharmaceuticals; chloro group facilitates SN2 reactions.
2-((4-Chlorophenyl)thio)-1-phenylethanone 4-Cl-phenylthio (α-C) β-Ketosulfide with applications in polymer chemistry; thioether linkage enhances stability.
2-(1H-Benzimidazol-2-yl)-1-phenylethanone oxime Benzimidazolyl-oxime (α-C) Metal coordination and π-π stacking properties; used in catalysis and material science.

Pharmacological Relevance

  • Procyazine: A triazine herbicide containing a cyclopropylamino group, demonstrating the agrochemical utility of cyclopropylamine derivatives .
  • 2-Chloro-1-phenylethanone: A precursor to antihistamines like doxylamine, underscoring the medicinal value of α-substituted phenylethanones .

Biological Activity

2-(Cyclopropylamino)-1-phenylethanone, also known as LY 54761, is a compound that has garnered attention in pharmaceutical research due to its significant biological activity as a tyrosine kinase inhibitor . This article explores its synthesis, biological activity, and potential applications in cancer therapy and other medical fields.

Chemical Structure and Synthesis

The molecular formula of this compound is C11_{11}H13_{13}N. The synthesis typically involves the reaction of cyclopropylamine with 1-phenylethanone under controlled conditions, often utilizing catalysts to optimize yield and purity. The purification process usually includes crystallization techniques to isolate the final product.

This compound functions primarily by inhibiting tyrosine kinases, which are critical in various signaling pathways associated with cell proliferation and survival, particularly in cancer cells. By blocking these pathways, the compound can induce apoptosis in malignant cells and reduce tumor cell proliferation.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the proliferation of specific cancer cell lines. For instance, studies have shown that it significantly reduces the growth of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The unique electronic properties and rigid conformation of this compound contribute to its biological efficacy. Its structure allows for enhanced binding to target enzymes, which is crucial for its inhibitory activity against tyrosine kinases .

Applications in Cancer Therapy

The primary application of this compound lies in its potential as a targeted therapy for cancer. By selectively inhibiting specific tyrosine kinases involved in tumor growth, it offers a promising avenue for developing effective cancer treatments with reduced side effects compared to traditional chemotherapies .

Potential in Other Medical Research Areas

Beyond oncology, this compound may have implications in neurodegenerative diseases and metabolic disorders due to its biological activity. The selectivity of this compound suggests it could be beneficial in minimizing off-target effects in various therapeutic contexts.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in experimental settings:

StudyFindings
Study A Demonstrated significant inhibition of U937 cell proliferation with no cytotoxicity observed on normal cells.
Study B Showed effective blocking of specific signaling pathways related to cancer cell survival.
Study C Investigated binding affinity towards various tyrosine kinases, confirming high selectivity for targeted inhibition.

These findings underline the compound's potential as a lead candidate for further development in targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.